5-Cyclopentyl-1,2,3-thiadiazole-4-carboxylic acid

Catalog No.
S15662277
CAS No.
M.F
C8H10N2O2S
M. Wt
198.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Cyclopentyl-1,2,3-thiadiazole-4-carboxylic acid

Product Name

5-Cyclopentyl-1,2,3-thiadiazole-4-carboxylic acid

IUPAC Name

5-cyclopentylthiadiazole-4-carboxylic acid

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

InChI

InChI=1S/C8H10N2O2S/c11-8(12)6-7(13-10-9-6)5-3-1-2-4-5/h5H,1-4H2,(H,11,12)

InChI Key

HGQZLSRQFFHPGH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=C(N=NS2)C(=O)O

5-Cyclopentyl-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic compound featuring a thiadiazole ring, which consists of three nitrogen atoms and two carbon atoms, along with a cyclopentyl substituent at the 5-position and a carboxylic acid group at the 4-position. The molecular formula for this compound is C₆H₈N₂O₂S, and it has a molecular weight of approximately 172.20 g/mol . This compound is notable for its unique structural features that combine the properties of both the thiadiazole ring and the cyclopentyl group.

, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid can lose carbon dioxide.
  • Amidation: The carboxylic acid can react with amines to form amides.

These reactions are significant for modifying the compound for specific applications in pharmaceuticals and agrochemicals.

While specific biological activities of 5-Cyclopentyl-1,2,3-thiadiazole-4-carboxylic acid are not extensively documented, compounds containing thiadiazole rings are often investigated for their potential pharmacological properties. Thiadiazoles have been associated with various biological activities such as antibacterial, antifungal, and anti-inflammatory effects. The cyclopentyl substituent may influence the lipophilicity and bioavailability of the compound, making it an interesting candidate for further biological evaluation .

The synthesis of 5-Cyclopentyl-1,2,3-thiadiazole-4-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors that contain both cyclopentyl and thiadiazole functionalities.
  • Functional Group Transformations: Modifying existing thiadiazole derivatives to introduce the cyclopentyl group and the carboxylic acid.
  • Condensation Reactions: Utilizing condensation techniques to form the desired compound from simpler building blocks.

These synthetic routes often require careful control of reaction conditions to ensure high yields and purity.

5-Cyclopentyl-1,2,3-thiadiazole-4-carboxylic acid has potential applications in:

  • Pharmaceuticals: As a building block for developing new drugs due to its unique structure.
  • Agricultural Chemicals: Its properties may lend themselves to use in crop protection agents.
  • Material Science: Investigated for use in polymers or other materials due to its chemical stability.

Interaction studies involving 5-Cyclopentyl-1,2,3-thiadiazole-4-carboxylic acid are essential for understanding its behavior in biological systems. These studies typically focus on:

  • Binding Affinity: Assessing how well the compound interacts with biological targets such as enzymes or receptors.
  • Metabolic Stability: Evaluating how the compound is metabolized in biological systems.
  • Synergistic Effects: Investigating how this compound interacts with other drugs or compounds to enhance therapeutic effects.

Such studies are critical for determining the viability of this compound in therapeutic applications.

Several compounds share structural similarities with 5-Cyclopentyl-1,2,3-thiadiazole-4-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Cyclohexyl-1,2,3-thiadiazole-4-carboxylic acidCyclohexyl group instead of cyclopentylMay exhibit different solubility and biological activity due to larger cyclic structure
5-Methyl-1,2,3-thiadiazole-4-carboxylic acidMethyl group at position 5Simpler structure; potential differences in reactivity
5-(4-Chlorophenyl)-1,2,3-thiadiazole-4-carboxylic acidChlorophenyl substituent at position 5Potentially enhanced biological activity due to electron-withdrawing effect

These compounds highlight the uniqueness of 5-Cyclopentyl-1,2,3-thiadiazole-4-carboxylic acid through its specific cyclopentyl substitution and its potential applications in diverse fields.

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

198.04629874 g/mol

Monoisotopic Mass

198.04629874 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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